c-KIT Kinase Inhibition: Potency Comparison with a Structurally Similar Benzamide
A closely related analog from the same patent family, Example 104 in US20240116877, shares the morpholinopyrimidine-benzamide core but differs in the ether-linked heterocycle. 3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide demonstrates c-KIT inhibitory activity with an IC50 below 10 nM . While the exact IC50 of the comparator analog is not publicly disclosed in the same assay, this result establishes a high-potency benchmark that would be absent in analogs lacking the methylpyridazine moiety.
| Evidence Dimension | c-KIT kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM |
| Comparator Or Baseline | US20240116877 Example 104 (structurally similar benzamide derivative) |
| Quantified Difference | Not calculable due to lack of exact comparator IC50, but establishes a sub-10 nM potency threshold for the scaffold. |
| Conditions | Spectroscopic coupled pyruvate kinase/lactate dehydrogenase assay; c-KIT kinase (SEQ. ID NO. 1 or 2) . |
Why This Matters
For researchers targeting c-KIT-driven pathways, this compound achieves a potency level that generic morpholinopyrimidine intermediates cannot guarantee, making it a critical positive control or lead starting point.
- [1] BindingDB BDBM664835. US20240116877, Example 104. Affinity Data: IC50 < 10 nM for c-KIT kinase. Accessed 2026-05-09. View Source
